3-Nitroisoxazole-5-carboxylic acid

Description

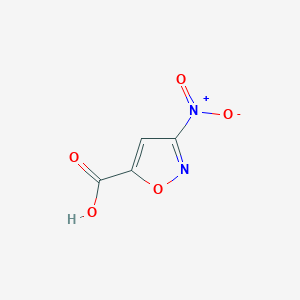

3-Nitroisoxazole-5-carboxylic acid is a nitro-substituted isoxazole derivative characterized by a nitro (-NO₂) group at position 3 and a carboxylic acid (-COOH) group at position 5 of the isoxazole ring. Isoxazoles are known for their roles as bioactive scaffolds in drug development, such as in the immunosuppressant Leflunomide, which incorporates a methyl-substituted isoxazolecarboxylic acid derivative .

Properties

IUPAC Name |

3-nitro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O5/c7-4(8)2-1-3(5-11-2)6(9)10/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANPGSSGLHLKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method employs the use of sodium hypochlorite and triethylamine to generate the nitrile oxide in situ, which then reacts with an alkyne to form the isoxazole ring . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and lower production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be converted to an alcohol or ester.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite, triethylamine.

Reduction: Hydrazine hydrate, methanol.

Substitution: Various nucleophiles, such as amines or thiols.

Major Products:

Oxidation: Amino derivatives.

Reduction: Alcohols or esters.

Substitution: Substituted isoxazoles.

Scientific Research Applications

3-Nitroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-nitroisoxazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Compounds:

5-Nitrobenzo[c]isoxazole-3-carboxylic Acid Structure: Benzo-fused isoxazole with nitro at C5 and carboxylic acid at C3. Molecular Formula: C₈H₄N₂O₅, MW: 208.13 . Features: Extended conjugation due to the fused benzene ring enhances stability and alters electronic properties compared to non-fused analogs.

3-Methylisoxazole-5-carboxylic Acid Structure: Methyl at C3, carboxylic acid at C5. Molecular Formula: C₅H₅NO₃, MW: 127.09, CAS: 4857-42-5 . Features: Methyl groups reduce acidity compared to nitro-substituted derivatives due to electron-donating effects.

5-Methylisoxazole-3-carboxylic Acid Structure: Methyl at C5, carboxylic acid at C3. Molecular Formula: C₅H₅NO₃, MW: 127.09, CAS: 3405-77-4, mp: 168–170°C . Applications: Intermediate in Leflunomide synthesis .

5-Nitroisothiazole-3-carboxylic Acid

- Structure : Isothiazole core (sulfur at position 2) with nitro at C5.

- Molecular Formula : C₄H₂N₂O₄S, MW : 174.14, CAS : 36778-15-1 .

- Features : Sulfur atom increases electron-withdrawing effects compared to isoxazoles.

Data Table:

| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5-Nitrobenzo[c]isoxazole-3-carboxylic acid | C₈H₄N₂O₅ | 146426-39-3 | 208.13 | Benzo-fused, nitro at C5 |

| 3-Methylisoxazole-5-carboxylic acid | C₅H₅NO₃ | 4857-42-5 | 127.09 | Methyl at C3 |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 3405-77-4 | 127.09 | Methyl at C5, mp 168–170°C |

| 5-Nitroisothiazole-3-carboxylic acid | C₄H₂N₂O₄S | 36778-15-1 | 174.14 | Isothiazole core, nitro at C5 |

Physicochemical and Reactivity Insights

Electronic Effects :

- The nitro group in 3-nitroisoxazole-5-carboxylic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methyl-substituted analogs (e.g., pKa of 5-methylisoxazole-3-carboxylic acid is ~3.5–4.0; nitro derivatives may exhibit pKa < 3) .

- Benzo-fused derivatives (e.g., 5-nitrobenzo[c]isoxazole-3-carboxylic acid) exhibit red-shifted UV-Vis spectra due to extended π-conjugation .

- Thermal Stability: Amino-substituted isoxazoles (e.g., compounds in ) have high melting points (210–242°C), suggesting nitro derivatives may exhibit similar thermal stability .

Reactivity :

- Nitro groups facilitate electrophilic substitution reactions, whereas methyl groups favor nucleophilic additions. For example, 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester undergoes cycloaddition reactions , a pathway likely applicable to nitro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.